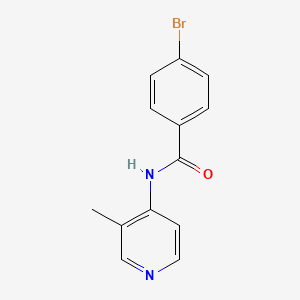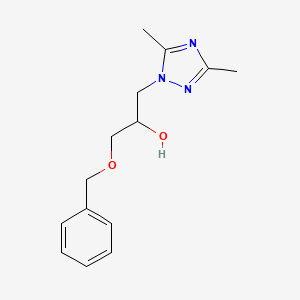
1-(benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol is a synthetic organic compound that features a benzyloxy group, a triazole ring, and a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and an appropriate leaving group.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone, which can be achieved through a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its therapeutic properties, particularly in the treatment of infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The triazole ring may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Pathways Involved: The compound may disrupt cellular processes by binding to enzymes involved in sterol biosynthesis, leading to cell death.
相似化合物的比较
Similar Compounds
1-(Benzyloxy)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: Lacks the dimethyl groups on the triazole ring.
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)butan-2-ol: Has a butanol backbone instead of propanol.
Uniqueness
1-(Benzyloxy)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol is unique due to the presence of both the benzyloxy group and the dimethyl-substituted triazole ring, which may confer specific biological activities and chemical properties.
属性
分子式 |
C14H19N3O2 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
1-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C14H19N3O2/c1-11-15-12(2)17(16-11)8-14(18)10-19-9-13-6-4-3-5-7-13/h3-7,14,18H,8-10H2,1-2H3 |
InChI 键 |
QFGOZHFONYOEFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)C)CC(COCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



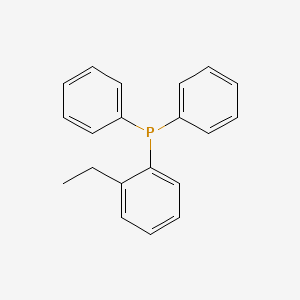
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
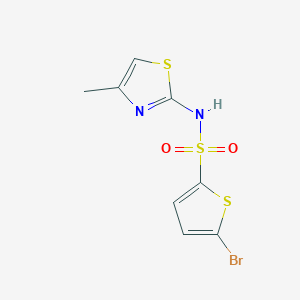
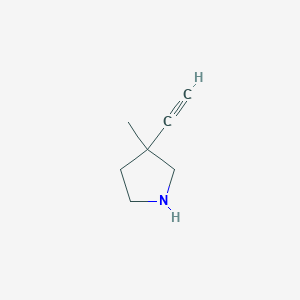
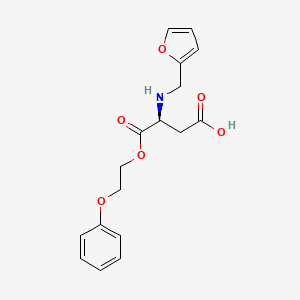


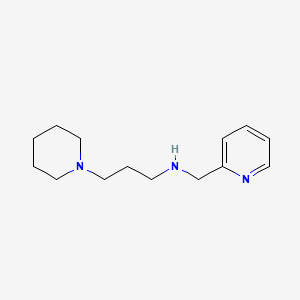

![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)

![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
